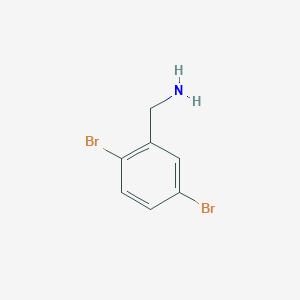

(2,5-Dibromophenyl)methanamine

Description

Contextual Significance of Benzylamine (B48309) Derivatives in Chemical Synthesis

Benzylamine and its derivatives are a cornerstone class of compounds in organic chemistry, prized for their versatility as synthetic intermediates. Current time information in Bangalore, IN.sioc-journal.cn The primary amine group attached to a benzyl (B1604629) moiety allows for a wide array of chemical transformations. These derivatives serve as critical building blocks in the pharmaceutical industry for creating molecules with potential therapeutic properties, including anticancer, anti-mycobacterial, and anti-inflammatory agents. sioc-journal.cnontosight.aiacs.org In materials science, they are used as precursors for dyes and pigments and as curing agents for polymers. sioc-journal.cn The fundamental reactivity of the amine group as a nucleophile, combined with the diverse modifications possible on the aromatic ring, makes the benzylamine scaffold a privileged structure for developing new chemical entities. sioc-journal.cnontosight.ai

Historical Overview of Brominated Benzylamine Synthesis

The synthesis of specifically brominated benzylamines is intrinsically linked to the broader historical development of aromatic bromination techniques. The introduction of bromine onto an aromatic ring is a classic electrophilic aromatic substitution reaction. Historically, direct treatment of aromatic compounds with molecular bromine was common but often resulted in a mixture of products and the generation of corrosive hydrogen bromide gas. orientjchem.org

To achieve greater control and selectivity, especially with deactivated rings, various methods have evolved over the decades. Early 20th-century approaches relied on harsh conditions, but the quest for milder and more regioselective methods led to the development of numerous reagents. The use of N-bromosuccinimide (NBS) became a significant advancement, offering a more convenient and selective way to brominate aromatic compounds. nih.gov More recently, methods using systems like NBS with catalytic additives such as mandelic acid or employing γ-picolinium bromochromate have been developed to enhance reactivity and regioselectivity under milder conditions. orientjchem.orgacs.org

The synthesis of brominated benzylamines would typically follow one of two general pathways, built upon these evolving bromination technologies:

Bromination of a suitable precursor followed by formation of the aminomethyl group: This could involve the bromination of toluene (B28343) followed by benzylic amination, or the bromination of benzaldehyde (B42025) or benzonitrile (B105546) followed by reductive amination or reduction, respectively.

Functional group manipulation of a pre-brominated starting material: For example, starting with a commercially available dibromobenzoic acid or dibromobenzonitrile and converting it to the corresponding benzylamine.

The development of modern cross-coupling reactions has further increased the demand for and utility of brominated aromatic compounds, making them valuable precursors for constructing complex molecular architectures. orientjchem.org

Scope and Research Objectives for (2,5-Dibromophenyl)methanamine

The primary research interest in this compound lies in its role as a versatile synthetic intermediate or building block. The presence of two bromine atoms on the phenyl ring offers several strategic advantages. These bromine atoms can serve as handles for further functionalization, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide variety of other chemical groups. orientjchem.org

The research objectives for utilizing this compound generally involve multi-step synthetic campaigns aimed at:

Creating libraries of complex molecules: The compound serves as a scaffold to introduce the 2,5-dibromophenylmethyl moiety into larger structures. Researchers synthesize derivatives for screening in medicinal chemistry programs or for developing new materials. Evidence of this is seen in the synthesis of more complex molecules like (5-Chloro-1-benzofuran-2-yl)-(2,5-dibromophenyl)methanamine. nih.gov

Investigating structure-activity relationships (SAR): In drug discovery, the specific substitution pattern of the bromine atoms can be crucial for tuning the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The synthesis of various halogenated benzylamine derivatives is a common strategy to explore these relationships. openmedicinalchemistryjournal.com

Developing novel functional materials: The high mass of bromine and its influence on electronic properties can be leveraged in the design of materials with specific densities, refractive indices, or other physical characteristics.

Essentially, this compound is not typically the final target molecule but rather a key component used to construct more elaborate chemical structures for a wide range of scientific investigations.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214331-41-5 | fluorochem.co.uksigmaaldrich.comaksci.com |

| Molecular Formula | C₇H₇Br₂N | lookchem.com |

| Molecular Weight | 264.95 g/mol | lookchem.com |

| IUPAC Name | This compound | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dibromophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNQPBCFWHODKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214331-41-5 | |

| Record name | (2,5-dibromophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dibromophenyl Methanamine and Its Precursors

Retrosynthetic Analysis of (2,5-Dibromophenyl)methanamine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection occurs at the carbon-nitrogen bond of the benzylic amine. This strategic bond cleavage points to two main synthetic approaches.

The first approach involves a disconnection that identifies a 2,5-dibromobenzyl electrophile and a nucleophilic ammonia (B1221849) equivalent. The electrophilic precursor is typically a 2,5-dibromobenzyl halide, such as 1,4-dibromo-2-(bromomethyl)benzene (B180708). The ammonia equivalent can be ammonia itself, though this can lead to over-alkylation, or a protected form like the phthalimide (B116566) anion used in the Gabriel synthesis. amazonaws.comwikipedia.org

A second retrosynthetic route involves functional group interconversion. The amine can be envisioned as arising from the reduction of an imine or a related nitrogen-containing functional group. This leads back to a carbonyl compound, specifically 2,5-dibromobenzaldehyde (B1315430), which can react with an ammonia source to form an imine intermediate that is subsequently reduced. wikipedia.org This strategy is known as reductive amination.

These two primary disconnections form the basis for the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes

Based on the retrosynthetic analysis, several classical methods are applicable for the synthesis of this compound. These routes primarily include reductive amination and nucleophilic substitution on halogenated precursors.

Reductive Amination Strategies for Benzylamine (B48309) Synthesis

Reductive amination, also known as reductive alkylation, is a powerful method for forming amines from carbonyl compounds. The process involves the conversion of a ketone or, in this case, an aldehyde (2,5-dibromobenzaldehyde) to an amine through an intermediate imine. wikipedia.org This transformation can be performed as a one-pot reaction where the carbonyl compound, amine source (like ammonia), and reducing agent are combined. wikipedia.org

The reaction proceeds in two main steps:

Imine Formation : The nucleophilic amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to yield an imine intermediate. wikipedia.org This step is typically favored under weakly acidic conditions.

Reduction : The imine is then reduced to the target amine. wikipedia.org A key advantage of this method is the use of reducing agents that are selective for the imine over the starting aldehyde, allowing the reaction to be performed in a single step. masterorganicchemistry.com

Common reducing agents for this transformation are specialized hydride reagents.

| Reagent | Typical Conditions | Notes |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, weakly acidic pH | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com Generates small amounts of toxic hydrogen cyanide. youtube.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.commdma.ch It is often preferred for its safety and effectiveness. youtube.com |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) or Platinum catalyst | A "green" chemistry approach that is widely used, including industrially. wikipedia.orgyoutube.com |

This method provides a direct and efficient route to this compound from its corresponding aldehyde.

Amination Reactions of Halogenated Benzyl (B1604629) Precursors

The synthesis of amines via the nucleophilic substitution of alkyl halides is a fundamental transformation. For this compound, the precursor would be a 2,5-dibromobenzyl halide. While direct reaction with ammonia is possible, it often leads to a mixture of primary, secondary, and tertiary amines, as the product amine can be more nucleophilic than the starting ammonia. masterorganicchemistry.com

To overcome this lack of selectivity, the Gabriel synthesis is a widely employed and effective alternative for preparing primary amines. wikipedia.orgmasterorganicchemistry.com This method uses potassium phthalimide as a protected form of ammonia. masterorganicchemistry.com The phthalimide anion is a bulky nucleophile that reacts with a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide. organicchemistrytutor.com Because the nitrogen in the resulting intermediate is flanked by two electron-withdrawing carbonyl groups, it is no longer nucleophilic, preventing further alkylation. masterorganicchemistry.com

The synthesis involves two key steps:

Alkylation : Potassium phthalimide is reacted with the halogenated precursor, 1,4-dibromo-2-(bromomethyl)benzene, to form 2-(2,5-dibromobenzyl)isoindoline-1,3-dione.

Deprotection : The phthalimide group is removed to liberate the desired primary amine. The most common method for this step is hydrazinolysis (the Ing-Manske procedure), which involves reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄). wikipedia.orgmasterorganicchemistry.com This cleaves the intermediate to yield the primary amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.org

| Step | Reagents | Solvent | Purpose |

| Alkylation | Potassium Phthalimide | Dimethylformamide (DMF) | SN2 reaction to form the N-alkylated intermediate. nrochemistry.com |

| Deprotection (Hydrazinolysis) | Hydrazine Hydrate (NH₂NH₂) | Methanol or Ethanol | Cleavage of the phthalimide to release the primary amine. masterorganicchemistry.comnrochemistry.com |

The Gabriel synthesis is a reliable and high-yielding method, particularly for primary amines derived from primary alkyl halides, making it well-suited for this target molecule. organicchemistrytutor.com

Multi-step Synthesis via Brominated Aromatic Intermediates

A common and practical approach to this compound involves a multi-step sequence starting from a more accessible brominated aromatic compound. This pathway often utilizes the Gabriel synthesis, requiring the prior synthesis of the necessary halogenated precursor.

The key precursor for the Gabriel synthesis route is 1,4-dibromo-2-(bromomethyl)benzene, also known as 2,5-dibromobenzyl bromide. This compound is typically prepared from 2,5-dibromo-p-xylene via a radical bromination reaction. rsc.org The benzylic position is particularly susceptible to radical halogenation.

The most common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under light irradiation. rsc.orggoogle.com

| Starting Material | Reagent | Initiator/Condition | Solvent | Product |

| 2,5-dibromo-p-xylene | N-bromosuccinimide (NBS) | Light irradiation or radical initiator (e.g., AIBN) | Carbon tetrachloride (CCl₄) or Benzene (B151609) | 1,4-dibromo-2-(bromomethyl)benzene |

This reaction provides the necessary electrophile for the subsequent amination step.

This transformation constitutes the final step of the Gabriel synthesis. The intermediate, 2-(2,5-dibromobenzyl)isoindoline-1,3-dione, is formed by reacting 1,4-dibromo-2-(bromomethyl)benzene with potassium phthalimide. The subsequent cleavage of this intermediate releases the target primary amine.

As mentioned previously, the standard procedure for this deprotection is the Ing-Manske procedure, which uses hydrazine. wikipedia.org The reaction involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the phthalimide ring, leading to a ring-opening and eventual release of this compound and the formation of phthalhydrazide as a byproduct. nrochemistry.com

The crude product is then typically purified through standard laboratory techniques such as extraction and flash column chromatography to afford the final amine. nrochemistry.com

Modern and Green Chemistry Approaches

Recent advancements in chemical synthesis have been driven by the principles of green chemistry, aiming to reduce environmental impact while enhancing efficiency. These modern approaches are increasingly applied to the synthesis of benzylamine derivatives.

Deep Eutectic Solvents (DESs) are emerging as a new class of green solvents, offering a sustainable alternative to traditional volatile organic compounds. nih.gov DESs are mixtures of two or more components that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.govencyclopedia.pub Typically, they consist of a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. encyclopedia.pub The strong hydrogen-bonding interactions between the components are responsible for the large depression in the melting point. nih.gov

The synthesis of this compound can be envisioned within a DES medium, which can act as both the solvent and a catalyst. For instance, a choline chloride:urea (1:2) mixture, a well-studied DES known as Reline, has been shown to be effective in various organic reactions. nih.govmdpi.com This DES is biodegradable, non-toxic, and inexpensive. In a hypothetical synthesis, the reductive amination of 2,5-dibromobenzaldehyde could be carried out in a choline chloride-based DES. The DES can enhance the reaction rate and selectivity due to its unique solvent properties, such as high polarity and the ability to stabilize transition states.

Table 1: Common Components of Type III Deep Eutectic Solvents

| Component Type | Chemical Name | Abbreviation | Role |

|---|---|---|---|

| Hydrogen Bond Acceptor | Choline Chloride | ChCl | Quaternary Ammonium Salt |

| Hydrogen Bond Donor | Urea | Ur | HBD |

| Hydrogen Bond Donor | Glycerol | Gly | HBD |

| Hydrogen Bond Donor | Ethylene Glycol | EG | HBD |

This table provides examples of common constituents used to form Type III DESs, which are widely applied in organic synthesis.

The use of DESs aligns with green chemistry principles by reducing waste and avoiding hazardous solvents. Furthermore, the product can often be easily separated from the DES, which can potentially be recycled and reused multiple times. nih.gov

Biocatalysis offers a powerful and environmentally friendly strategy for the synthesis of chiral amines and their derivatives under mild reaction conditions. Enzymes, such as transaminases, can exhibit high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods.

The synthesis of benzylamine derivatives has been successfully demonstrated using transaminases. researchgate.net For example, a putrescine transaminase from Pseudomonas putida (Pp-SpuC) has been shown to have broad substrate tolerance, enabling the synthesis of various benzylamines with excellent product conversions. researchgate.net This biocatalytic approach typically involves the reductive amination of a prochiral ketone or aldehyde.

For the synthesis of this compound, a potential biocatalytic route would involve the conversion of 2,5-dibromobenzaldehyde. The reaction would be conducted in an aqueous buffer system at or near room temperature and physiological pH. An amine donor, such as isopropylamine, is used in excess to drive the reaction equilibrium towards the product. researchgate.net

Table 2: Biocatalytic Conversion of Substituted Benzaldehydes to Benzylamines using Pp-SpuC

| Substrate | Product Conversion (%) |

|---|---|

| 4-Fluorobenzaldehyde | >99% |

| 4-Chlorobenzaldehyde | >99% |

| 4-Bromobenzaldehyde | >99% |

| 2-Chlorobenzaldehyde | 94% |

Data adapted from a study on the biocatalytic synthesis of benzylamine derivatives, illustrating the enzyme's broad substrate scope. Reaction conditions: 5 mM substrate, 2 mg mL−1 Pp-SpuC, 1 mM PLP, 250 mM isopropylamine, in 50 mM Tris-HCl, pH 9.0, at 30°C for 18 h. researchgate.net

The advantages of this method include mild reaction conditions (reducing energy consumption), high selectivity (minimizing byproducts), and the use of a renewable, biodegradable catalyst in an aqueous medium.

Continuous flow chemistry has emerged as a robust and scalable technology for the synthesis of fine chemicals and pharmaceuticals. acs.org This technique involves pumping reagents through a network of tubes or channels, where they mix and react. The precise control over reaction parameters such as temperature, pressure, and residence time allows for improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. mdpi.com

A continuous flow process for synthesizing this compound could be designed based on established methods for benzylamine production. One possible route is the catalytic hydrogenation of 2,5-dibromobenzonitrile. In a typical setup, a solution of the nitrile in a suitable solvent would be mixed with a stream of hydrogen gas and passed through a heated tube packed with a heterogeneous catalyst (a packed-bed reactor). mdpi.com Another approach is the continuous reductive amination of 2,5-dibromobenzaldehyde. hw.ac.uk

Table 3: Comparison of Batch vs. Continuous Flow Synthesis Parameters

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Temperature Control | Difficult, potential for hot spots | Excellent, high surface-to-volume ratio |

| Safety | Higher risk with hazardous reagents | Improved, small reaction volumes |

| Scalability | Challenging, requires process redesign | Straightforward, "scaling-out" by running longer |

| Reaction Time | Often hours | Minutes |

| Productivity | Lower space-time yield | Higher space-time yield |

This table highlights the key advantages of continuous flow processing over traditional batch methods for chemical synthesis. acs.orgmdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. Key parameters include the choice of solvent and the catalyst system.

The choice of solvent can profoundly influence the outcome of a chemical reaction. Solvents can affect reactant solubility, reaction rates, and even the position of chemical equilibria. In the context of synthesizing this compound, moving from conventional volatile organic solvents to greener alternatives like DESs can offer significant advantages.

The catalyst is a cornerstone of many synthetic routes, dictating the reaction's speed, selectivity, and efficiency. For the synthesis of this compound, particularly through reductive amination or nitrile reduction, the choice of catalyst is critical.

Heterogeneous catalysts are often preferred for their ease of separation and recycling. In the gas-phase reductive amination of benzyl alcohol, for instance, different catalyst systems have shown varied selectivity. A Cu/SiO₂ catalyst was found to primarily yield dibenzylamine, a secondary amine byproduct. hw.ac.ukhw.ac.uk However, the inclusion of an Au/TiO₂ catalyst in a physical mixture significantly promoted the formation of the desired primary amine, benzylamine, while inhibiting the condensation reaction that leads to the secondary amine. hw.ac.ukhw.ac.uk This demonstrates how a multi-component catalyst system can be engineered to control selectivity.

Table 4: Catalyst Systems for Benzylamine Synthesis and Related Reactions

| Catalyst | Reactants | Product | Key Finding |

|---|---|---|---|

| Cu/SiO₂ | Benzaldehyde (B42025), NH₃ | Dibenzylamine (99% yield) | High selectivity to secondary amine. hw.ac.uk |

| Au/TiO₂ + Cu/SiO₂ | Benzyl alcohol, NH₃ | Benzylamine (81% yield) | Au addition switches selectivity to the primary amine. hw.ac.uk |

| Rhodium complex with Ph-bod* | N-tosylarylimines, Dimethylzinc | Chiral 1-aryl-1-ethylamines | High yield and enantioselectivity. organic-chemistry.org |

This table summarizes findings from various studies, showcasing how different catalyst systems can be employed to control the selectivity and efficiency of amine synthesis.

For the synthesis of this compound, a catalyst system would need to be selected to efficiently reduce the imine intermediate while preventing over-alkylation to the secondary amine and avoiding dehalogenation of the bromine substituents on the aromatic ring. Supported metal catalysts, such as palladium, platinum, or rhodium on carbon or alumina, are common choices for such hydrogenations, and their performance can be fine-tuned by modifying the support or adding promoters. mdpi.com

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of chemical reactions involved in the synthesis of this compound and its precursors are significantly influenced by temperature and pressure. These parameters can affect reaction rates, product yields, and selectivity. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the influence of temperature and pressure can be understood by examining analogous reactions involving similar precursors, such as the reductive amination of benzaldehyde and the hydrogenation of benzonitrile (B105546).

Temperature Effects

Temperature plays a crucial role in overcoming the activation energy barrier of a chemical reaction. Generally, an increase in temperature leads to a higher reaction rate. In the context of synthesizing this compound, this principle applies to key steps such as the conversion of a carbonyl group to an amine or the hydrogenation of a nitrile.

For instance, in the Ru-catalyzed reductive amination of benzaldehyde, a model for the synthesis of benzylamines, temperature has a demonstrable effect on product yield over time. researchgate.net Studies on the hydrogenation of benzonitrile to benzylamine have shown that the reaction rate is significantly affected by temperature, with the reaction obeying first-order kinetics. acs.orgresearchgate.netresearchgate.netdigitellinc.com The activation energy for this process has been determined, providing a quantitative measure of the temperature sensitivity of the reaction. acs.orgresearchgate.netresearchgate.net

Interactive Data Table: Effect of Temperature on Benzaldehyde Reductive Amination

| Temperature (°C) | Reaction Time (h) | Benzylamine Yield (%) | Reference |

| 130 | 5 | ~40 | researchgate.net |

| 130 | 10 | ~60 | researchgate.net |

| 130 | 20 | ~80 | researchgate.net |

| 130 | 30 | >90 | researchgate.net |

Note: The data presented is for the Ru-catalyzed reductive amination of benzaldehyde, serving as a model for the synthesis of substituted benzylamines.

Pressure Effects

Pressure is a critical parameter, particularly in reactions involving gaseous reagents such as hydrogen in hydrogenation processes or ammonia in reductive amination. An increase in the partial pressure of a gaseous reactant generally leads to a higher concentration of that reactant in the reaction medium, thereby increasing the reaction rate.

In the synthesis of benzylamines via reductive amination, the pressures of both hydrogen and ammonia are important variables. researchgate.net For the hydrogenation of nitriles, the hydrogen pressure influences the reaction rate and can also affect the selectivity of the reaction, with higher pressures generally favoring the formation of the desired primary amine. acs.org

Interactive Data Table: Effect of H₂ Pressure on Benzaldehyde Reductive Amination

| H₂ Pressure (bar) | Benzylamine Yield (%) | Reference |

| 10 | ~50 | researchgate.net |

| 20 | ~70 | researchgate.net |

| 30 | ~85 | researchgate.net |

| 40 | >95 | researchgate.net |

Note: The data is based on the Ru-catalyzed reductive amination of benzaldehyde under specific conditions (130 °C, 5-7 bar NH₃, 24 h) and serves as a representative example.

The interplay of temperature and pressure is therefore a key consideration in optimizing the synthesis of this compound and its precursors to achieve high yields and purity in an efficient manner.

Chemical Reactivity and Derivatization Studies of 2,5 Dibromophenyl Methanamine

Reactivity of the Primary Amine Functional Group

The primary amine (-NH2) group in (2,5-Dibromophenyl)methanamine is a key center for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Nucleophilic Substitution Reactions

As a primary amine, this compound is an effective nucleophile capable of participating in substitution reactions, particularly with alkyl halides. In these reactions, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This process, known as N-alkylation, results in the formation of secondary amines. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The general mechanism involves the amine acting as the nucleophile in a process analogous to an SN2 reaction.

The reaction can be represented as: C7H7Br2NH2 + R-X → C7H7Br2NH-R + HX

Further alkylation can occur to form tertiary amines and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry of the reactants.

| Reactant | Product Class | General Conditions |

| Alkyl Halide (e.g., CH3I) | Secondary Amine | Base (e.g., K2CO3), Solvent (e.g., CH3CN) |

| Benzyl (B1604629) Bromide | N-benzyl- this compound | Base, Solvent |

Acylation and Sulfonylation Reactions

The primary amine of this compound readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (such as acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base yields N-acyl derivatives, specifically amides. chapman.eduarkat-usa.org For instance, the reaction with acetyl chloride would produce N-(2,5-dibromobenzyl)acetamide. This reaction is a common method for protecting the amine group or for synthesizing amide-containing target molecules. who.int

Sulfonylation: Similarly, the amine reacts with sulfonyl halides, such as benzenesulfonyl chloride, to form sulfonamides. mdpi.com This reaction, often performed under Schotten-Baumann conditions (using an aqueous base), is a reliable method for synthesizing stable sulfonamide derivatives. mdpi.com The resulting N-(2,5-dibromobenzyl)benzenesulfonamide is a representative product.

| Reagent Class | Example Reagent | Product Class |

| Acyl Halide | Acetyl Chloride | N-substituted Amide |

| Acid Anhydride (B1165640) | Acetic Anhydride | N-substituted Amide |

| Sulfonyl Halide | Benzenesulfonyl Chloride | N-substituted Sulfonamide |

Formation of Imines and Schiff Bases

This compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of the carbon-nitrogen double bond (C=N) is characteristic of this transformation. nanobioletters.com The reaction is typically catalyzed by a mild acid and is often reversible. libretexts.org The stability of the resulting imine can vary depending on the structure of the carbonyl compound used. Aromatic aldehydes, for example, tend to form more stable Schiff bases. researchgate.netsaudijournals.com

| Carbonyl Reactant | Product |

| Benzaldehyde (B42025) | (E)-N-(2,5-dibromobenzylidene)aniline |

| Acetone (B3395972) | N-(propan-2-ylidene)-1-(2,5-dibromophenyl)methanamine |

| Cyclohexanone | N-(cyclohexylidene)-1-(2,5-dibromophenyl)methanamine |

Reductive Amination Pathways Utilizing this compound

Reductive amination, or reductive alkylation, is a powerful method for forming secondary and tertiary amines. organic-chemistry.org This process utilizes this compound as the nitrogen source. The reaction proceeds in two main stages: first, the amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate in situ. nih.gov Second, this intermediate is immediately reduced to the corresponding amine without being isolated. nih.gov A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. This one-pot procedure is highly efficient for creating substituted amines. nih.gov

For example, reacting this compound with acetone in the presence of a reducing agent will yield N-isopropyl-(2,5-dibromophenyl)methanamine.

Reactivity of the Dibrominated Aromatic Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The rate and regioselectivity (the position of substitution) of these reactions are dictated by the directing effects of the substituents already present: the two bromine atoms and the aminomethyl group. libretexts.org

Electrophilic Aromatic Substitution (EAS) Potentials (e.g., further bromination, nitration)

The outcome of EAS reactions on this compound depends on the interplay of the directing effects of its three substituents.

Bromine atoms: Halogens are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.com However, they are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. pressbooks.pubmsu.edu

Aminomethyl group (-CH2NH2): This group's effect is more complex. The alkyl portion (-CH2-) is weakly activating via induction and is an ortho, para-director. libretexts.org However, many EAS reactions, such as nitration, are performed in strong acid. masterorganicchemistry.com Under these conditions, the basic amine group is protonated to form an ammonium ion (-CH2NH3+). This ammonium group is a powerful electron-withdrawing group due to its positive charge, making it strongly deactivating and a meta-director. wikipedia.org

Given the structure of this compound, there are three available positions for substitution: C3, C4, and C6. The directing effects on these positions are summarized below, assuming the reaction is conducted under acidic conditions where the amine is protonated.

| Position | Effect of Br at C2 | Effect of Br at C5 | Effect of -CH2NH3+ at C1 | Combined Effect | Predicted Outcome |

| C3 | meta | ortho (directing) | meta (directing) | Two directing effects | Favorable site |

| C4 | para (directing) | meta | para | One directing effect | Possible site |

| C6 | ortho (directing) | para (directing) | ortho | Two directing effects | Favorable, but sterically hindered by C1 and C5 substituents |

Analysis: The two bromine atoms are ortho, para-directors, while the protonated aminomethyl group is a meta-director.

Position 3: Is meta to the -CH2NH3+ group and ortho to the C2-Br. Both of these direct to C3.

Position 4: Is para to the C2-Br.

Position 6: Is ortho to the C1-substituent and para to the C5-Br.

Considering these combined influences, electrophilic substitution is most likely to occur at the C3 position, which is electronically favored by two of the three substituents. The C6 position is also electronically favored but is likely more sterically hindered. Therefore, nitration or further bromination would be expected to yield the 3-substituted product as the major isomer.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) as a Building Block

This compound serves as a valuable building block in organic synthesis, primarily due to the presence of two bromine atoms on the aromatic ring, which can participate in various cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The dibromo substitution pattern allows for sequential or double coupling, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a prominent application. researchgate.net While direct studies on this compound are not extensively detailed, the reactivity of closely related N-protected derivatives, such as N-(2,5-dibromophenyl)acetamide, demonstrates its utility. researchgate.net In such reactions, the aryl bromide moieties of the molecule couple with various arylboronic acids to form biaryl structures. researchgate.net The presence of two bromine atoms offers the potential for creating extended conjugated systems or complex multi-substituted aromatic compounds through double Suzuki coupling. nih.gov

The Heck reaction, which couples aryl halides with alkenes, represents another pathway for the derivatization of this compound. wikipedia.orgorganic-chemistry.org This reaction, also catalyzed by palladium, would involve the reaction of one or both bromine atoms with an alkene to form a substituted styrene (B11656) derivative. wikipedia.org The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. wikipedia.orgresearchgate.net

Similarly, the Sonogashira reaction, which couples aryl halides with terminal alkynes, can be employed to introduce alkynyl groups onto the phenyl ring of this compound. wikipedia.orgorganic-chemistry.org This palladium- and copper-cocatalyzed reaction is highly efficient for creating arylalkynes, which are important intermediates in the synthesis of pharmaceuticals and organic materials. wikipedia.orgjk-sci.com The sequential coupling at the 2- and 5-positions would allow for the synthesis of differentially substituted dialkynylbenzene derivatives.

Palladium catalysis is central to the utility of this compound in cross-coupling chemistry. mdpi.com These reactions generally operate via a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgmit.edu The cycle is initiated by the oxidative addition of the aryl bromide bond (C-Br) to a coordinatively unsaturated Pd(0) species, forming an arylpalladium(II) halide intermediate. mit.edu

In the context of a Suzuki coupling , this arylpalladium(II) intermediate then undergoes transmetalation with a boronic acid (in the presence of a base), where the organic group from the boron atom is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst. beilstein-journals.org For a substrate like N-(2,5-dibromophenyl)acetamide, this process can be controlled to achieve mono- or diarylation. researchgate.net

In the Heck reaction , after the initial oxidative addition, the arylpalladium(II) complex coordinates with an alkene. wikipedia.org This is followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the alkenylated product and a hydridopalladium(II) species, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst. organic-chemistry.orgmdpi.com

For the Sonogashira coupling , the mechanism involves both a palladium cycle and a copper cycle. wikipedia.org The Pd(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the arylpalladium(II) complex. The resulting dialkynylpalladium(II) intermediate undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst. wikipedia.orgscirp.org

Below is a table summarizing typical conditions for a Suzuki coupling reaction using a related dibromo-aryl compound.

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 2,5-Dibromo-3-hexylthiophene | nih.gov |

| Coupling Partner | Aryl-boronic acids (2.5 mmol) | nih.gov |

| Catalyst | Pd(PPh₃)₄ | nih.gov |

| Base | Potassium phosphate (B84403) (K₃PO₄) | nih.gov |

| Solvent | 1,4-Dioxane/Water | nih.gov |

| Temperature | 90 °C | nih.gov |

Nucleophilic Aromatic Substitution on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike the more common electrophilic aromatic substitution, SNAr requires specific conditions. chemistrysteps.com The reaction typically proceeds through one of two main mechanisms: the addition-elimination mechanism or the elimination-addition (benzyne) mechanism. chemistrysteps.comyoutube.com

The addition-elimination mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group (in this case, bromine). libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the leaving group. libretexts.orgmasterorganicchemistry.com The structure of this compound lacks strong electron-withdrawing groups; the bromines are weakly deactivating and the methanamine group is activating. Therefore, it is unlikely to undergo SNAr via the addition-elimination pathway under standard conditions. masterorganicchemistry.com

The elimination-addition, or benzyne (B1209423), mechanism does not require electron-withdrawing groups but instead necessitates the use of a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent. chemistrysteps.comyoutube.com The base first abstracts a proton from the position ortho to one of the bromine atoms, followed by the elimination of the bromide ion to form a highly reactive benzyne intermediate. chemistrysteps.com The nucleophile then attacks one of the two carbons of the triple bond, followed by protonation to yield the substitution product. chemistrysteps.com For this compound, reaction with a strong base like NaNH₂ could potentially lead to a benzyne intermediate, followed by the addition of the amide nucleophile. This could result in a mixture of isomeric products. chemistrysteps.com

Selective Functionalization and Post-Synthetic Modification

Regioselective Transformations

Regioselectivity is a key consideration in the functionalization of polysubstituted aromatic compounds like this compound. The two bromine atoms are in chemically non-equivalent positions (C2 and C5 relative to the methanamine group), which allows for selective reaction at one site over the other.

Regioselective transformations can often be achieved by exploiting differences in the steric and electronic environments of the two bromine atoms. The bromine at the C2 position is ortho to the methanamine group, making it more sterically hindered than the bromine at the C5 position. beilstein-journals.org This steric hindrance can influence the approach of bulky reagents or catalysts.

Halogen-metal exchange reactions are a powerful tool for regioselective functionalization. Using reagents like isopropylmagnesium chloride, it is possible to selectively exchange one bromine atom for a metal. researchgate.net In similar systems, exchange often occurs preferentially at the more sterically accessible position or the position ortho to a directing group. For 1,2,5-tribromoarenes, the exchange has been shown to be influenced by the nature of other substituents on the ring. researchgate.net In the case of this compound, after protection of the amine, a regioselective bromine/magnesium exchange could potentially be directed to either the C2 or C5 position depending on the reagent and conditions used.

Similarly, in palladium-catalyzed cross-coupling reactions, regioselectivity can be controlled. Studies on non-symmetric dibromobenzenes have shown that selective Suzuki coupling can be achieved. beilstein-journals.org The relative reactivity of the C-Br bonds can be tuned by the choice of catalyst, ligands, and reaction conditions, allowing for the stepwise introduction of different aryl groups at the C2 and C5 positions. beilstein-journals.org This stepwise approach is crucial for the synthesis of complex, unsymmetrically substituted biaryl compounds.

Protecting Group Strategies for Amine and Aromatic Halogen Moieties

In multi-step syntheses involving this compound, the protection of the primary amine is often a necessary first step. masterorganicchemistry.com The amine group is nucleophilic and basic, which can interfere with many subsequent reactions, particularly organometallic reactions like Grignard formation or palladium-catalyzed couplings that often use bases. nih.gov Protecting groups serve to temporarily mask the amine's reactivity, allowing other transformations to be carried out selectively. jocpr.com

The most common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.com

Boc Group: Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz Group: Installed using benzyl chloroformate, it is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, which simultaneously reduces the benzyl group. masterorganicchemistry.com

Fmoc Group: Installed using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but is cleaved by treatment with a mild amine base, such as piperidine. masterorganicchemistry.com

The choice of protecting group depends on the planned synthetic route and the stability required for subsequent reaction steps. jocpr.comnih.gov

Protection of the aromatic halogen moieties is less common than amine protection. The bromo groups are generally stable functional groups. However, the concept of selective activation can be viewed as a related strategy. For instance, converting one of the bromine atoms into a boronic ester via a Miyaura borylation can be seen as "protecting" it from direct coupling while activating that site for a subsequent Suzuki reaction. This allows for differential reactivity at the two halogenated positions.

The following table summarizes common protecting groups for the amine moiety.

| Protecting Group | Abbreviation | Installation Reagent | Cleavage Condition | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | masterorganicchemistry.comnih.gov |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Amine base (e.g., Piperidine) | masterorganicchemistry.comnih.gov |

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of (2,5-Dibromophenyl)methanamine typically proceeds via pathways common for the preparation of benzylamines. One of the most prevalent methods is the reductive amination of 2,5-dibromobenzaldehyde (B1315430). This reaction involves the initial formation of an imine through the condensation of the aldehyde with an amine source (like ammonia (B1221849) or a protected amine), followed by reduction of the C=N double bond to yield the final amine.

Another potential route is the reduction of 2,5-dibromobenzonitrile. The specific reagents and conditions employed dictate the precise mechanism, which can involve hydride transfer from agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Studies on the reaction mechanisms of structurally similar benzylamines, for instance in three-component reactions, reveal a complex interplay of intermediates. The process can involve the formation and thermodynamic equilibrium of multiple imine and phosphonate (B1237965) products before yielding the final aminophosphonate. mdpi.com The analysis of these pathways often relies on techniques like ³¹P-NMR to isolate and identify intermediates, allowing for the construction of a detailed reaction map. mdpi.com While the specific intermediates for this compound synthesis are not documented, the general principles of imine formation and subsequent reduction are the core mechanistic steps.

Kinetic Studies of Relevant Reactions

Kinetic studies are crucial for understanding the rates and energy barriers of chemical reactions. Such investigations determine the reaction order, rate constants, and activation energies, providing insight into the factors that control reaction speed. For reactions involving this compound, such as its synthesis or subsequent derivatization, kinetic analysis would quantify the influence of temperature, concentration, and catalysts on the reaction rate.

Computational Chemistry and Quantum Mechanical Studies

Computational methods serve as powerful tools to predict and analyze the properties of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate a molecule's optimized geometry, vibrational frequencies, and electronic properties. nih.gov For this compound, DFT calculations, likely using a basis set such as B3LYP/6-311++G(d,p), would predict key structural parameters. nih.gov

By optimizing the molecular structure, DFT can provide precise data on bond lengths, bond angles, and dihedral angles. These calculations for analogous dibrominated aromatic compounds have shown good agreement with experimental data obtained from X-ray diffraction. nih.govnih.gov Furthermore, DFT is used to determine electronic properties such as dipole moment and the distribution of electron density, which are critical for understanding intermolecular interactions.

Table 1: Predicted Geometrical Parameters for a Structurally Related Compound (6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine) based on DFT Calculations

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-Br Bond Length | ~1.90 |

| C-N Bond Length | ~1.38 - 1.47 |

| C-C (aromatic) Bond Length | ~1.37 - 1.41 |

| C-N-C Bond Angle | ~125° |

| C-C-Br Bond Angle | ~120° |

Note: This data is illustrative, based on a similar dibrominated heterocyclic compound, as specific DFT data for this compound is not available. The values represent typical ranges found in such structures.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. irb.hr These simulations provide a detailed view of molecular conformations, flexibility, and intermolecular interactions, which are inaccessible through static modeling. nih.gov

For this compound, MD simulations could be used to study its behavior in different solvent environments or its interaction with a biological target. The simulation would track the trajectory of each atom based on a force field, revealing stable conformations and the dynamics of hydrogen bonding or hydrophobic interactions. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's conformation and the flexibility of specific regions. Such simulations have been effectively used to understand how substituted benzylamines bind to enzyme active sites. irb.hrmdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In contrast, a large energy gap implies higher stability. DFT calculations are commonly used to determine the HOMO and LUMO energies. nih.gov

Table 2: FMO Parameters for Structurally Related Bromophenyl Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine nih.gov | -6.443 | -2.100 | 4.343 |

| Indole-Schiff Base with 3-bromophenyl mdpi.com | - | - | 6.23 |

| Indole-Schiff Base with 4-bromophenyl mdpi.com | - | - | 6.51 |

Note: This table presents FMO data from similar brominated aromatic systems to illustrate the typical range of values. A lower energy gap generally correlates with higher reactivity.

Global reactivity descriptors, derived from the conceptual framework of DFT, quantify the electrophilic and nucleophilic nature of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of reactivity. semanticscholar.org

Key descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Nucleophilicity: A species' ability to donate electrons is often correlated with the HOMO energy; a higher HOMO energy indicates stronger nucleophilicity. masterorganicchemistry.com

These parameters are invaluable for predicting how a molecule like this compound will behave in chemical reactions, specifically indicating whether it is more likely to act as an electron donor or acceptor. mdpi.com The presence of electron-withdrawing bromine atoms on the phenyl ring is expected to influence these descriptors significantly, likely increasing the electrophilicity of the aromatic ring.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dibromophenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of the molecular skeleton of (2,5-Dibromophenyl)methanamine.

Chemical Shift Analysis

The chemical shift (δ) in NMR indicates the electronic environment of a nucleus. In this compound, the electron-withdrawing nature of the bromine atoms and the electronegativity of the nitrogen atom significantly influence the chemical shifts of the nearby protons and carbons, causing them to appear further downfield.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂) protons, and the amine (-NH₂) protons.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring are in different chemical environments and are expected to resonate in the aromatic region, typically between δ 7.0 and 7.6 ppm. The proton at C6 (H-6), situated between two bromine atoms, would likely be the most deshielded. The proton at C3 (H-3) would be ortho to one bromine atom, while the proton at C4 (H-4) would be meta and para to the bromine atoms.

Methylene Protons (-CH₂-): The two benzylic protons of the methanamine group are chemically equivalent and are expected to appear as a singlet. Their proximity to the aromatic ring and the nitrogen atom places their expected chemical shift around δ 3.8-4.0 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift can vary widely (δ 1.5-3.5 ppm) depending on the solvent, concentration, and temperature.

¹³C-NMR: The proton-decoupled ¹³C-NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120-145 ppm). The carbons directly bonded to the bromine atoms (C2 and C5) are expected to have lower chemical shifts (around δ 122-125 ppm) due to the heavy-atom effect. The other aromatic carbons (C1, C3, C4, C6) will have shifts influenced by their position relative to the bromine and methanamine substituents. The quaternary carbon C1, attached to the CH₂NH₂ group, is expected around δ 140-142 ppm.

Methylene Carbon (-CH₂-): The benzylic carbon is expected to resonate in the range of δ 45-50 ppm.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₂- | ~3.9 | Singlet (s) | ~48.0 |

| -NH₂ | ~2.5 (broad) | Singlet (s) | - |

| Ar-H3 | ~7.45 | Doublet (d) | ~132.0 |

| Ar-H4 | ~7.10 | Doublet of Doublets (dd) | ~130.5 |

| Ar-H6 | ~7.55 | Doublet (d) | ~134.0 |

| Ar-C1 | - | - | ~141.0 |

| Ar-C2 | - | - | ~122.5 |

| Ar-C5 | - | - | ~124.0 |

Coupling Constant Interpretation

Spin-spin coupling between adjacent, non-equivalent protons provides valuable information about the connectivity of atoms. In the aromatic region of the ¹H-NMR spectrum of this compound, the coupling constants (J-values) help to confirm the substitution pattern.

Ortho coupling (³J): The coupling between H-3 and H-4 is expected to be a typical ortho coupling, with a J-value of approximately 8-9 Hz.

Meta coupling (⁴J): The coupling between H-4 and H-6 is a meta coupling, which is significantly smaller, with an expected J-value of around 2-3 Hz.

Para coupling (⁵J): Any para coupling (e.g., between H-3 and H-6) is generally too small to be resolved.

These coupling patterns would result in H-6 appearing as a doublet (split by H-4), H-3 appearing as a doublet (split by H-4), and H-4 appearing as a doublet of doublets (split by both H-3 and H-6).

2D-NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-coupled. For this compound, the key correlations would be observed in the aromatic region between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show cross-peaks connecting the signals of H-3, H-4, and H-6 to their corresponding carbon signals (C3, C4, and C6), and the methylene proton signal to the methylene carbon signal. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. Key expected HMBC correlations would include:

The methylene protons correlating with aromatic carbons C1, C2, and C6.

Aromatic proton H-6 correlating with carbons C1, C2, and C4.

Aromatic proton H-3 correlating with carbons C1, C2, and C5.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). Aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong absorption band between 1590 and 1650 cm⁻¹.

C=C Stretching (Aromatic): Aromatic ring skeletal vibrations usually give rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for an alkyl-amine C-N bond is expected in the range of 1020-1250 cm⁻¹.

C-Br Stretching: The carbon-bromine bond stretching vibration is found in the fingerprint region, typically between 500 and 690 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (scissoring) | 1590 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Br Stretch | 500 - 690 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Therefore, the molecular ion will appear as a cluster of three peaks ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. The nominal molecular weight is 265 g/mol .

Common fragmentation pathways for benzylamines include the loss of a hydrogen atom to form the stable [M-1]⁺ ion, and cleavage of the C-C bond between the aromatic ring and the methylene group (benzylic cleavage).

Molecular Ion (M⁺): m/z 264, 266, 268 (ratio ~1:2:1)

Benzylic Cleavage: The most significant fragmentation would likely be the loss of the amino group (•NH₂) to form the dibromotropylium ion at m/z 249, 251, 253.

Loss of Br: Fragmentation involving the loss of a bromine atom from the molecular ion would result in a fragment at m/z 185, 187.

LC-MS Applications for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for confirming the identity and assessing the purity of synthesized compounds like this compound. The coupling of a separation technique (LC) with a sensitive detection method (MS) allows for the resolution of the target compound from impurities and provides crucial information about its molecular weight and structure.

For identity confirmation, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. In positive ion mode, this compound is expected to readily form a protonated molecular ion [M+H]⁺. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. wikipedia.orglibretexts.org Consequently, a compound with two bromine atoms will show three main peaks in the molecular ion region: an M+ peak (containing two ⁷⁹Br atoms), an M+2 peak (containing one ⁷⁹Br and one ⁸¹Br atom), and an M+4 peak (containing two ⁸¹Br atoms), with relative intensities of approximately 1:2:1. libretexts.org This distinct isotopic signature serves as a definitive confirmation of the presence of two bromine atoms in the molecule.

LC-MS is also paramount for purity analysis. The chromatographic method, often employing a reversed-phase column (e.g., C18), separates the main compound from process-related impurities, starting materials, and degradation products. The mass spectrometer then detects each separated component, allowing for the identification of impurities even at trace levels. The high sensitivity of MS detection is particularly useful for characterizing impurities that may not be visible by other detectors like UV. nih.gov By analyzing the mass-to-charge ratio of these impurities, insights into their structures can be gained, which is critical for optimizing reaction conditions and purification procedures.

Table 1: Representative LC-MS Data for this compound

| Parameter | Expected Value / Observation |

|---|---|

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.95 g/mol (Monoisotopic) |

| Ionization Mode | ESI Positive |

| Expected Primary Ion | [M+H]⁺ |

| Expected m/z for [M+H]⁺ Cluster | 265.9 (¹²C₇¹H₈⁷⁹Br₂¹⁴N)⁺ 267.9 (¹²C₇¹H₈⁷⁹Br⁸¹Br¹⁴N)⁺ 269.9 (¹²C₇¹H₈⁸¹Br₂¹⁴N)⁺ |

| Expected Isotopic Ratio | ~1:2:1 |

| Common Fragmentation Pathway | Loss of NH₃, cleavage of the C-Br bond |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal lattice. For a compound like this compound or its derivatives, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles. The presence of heavy bromine atoms in the structure is advantageous for this technique, as they scatter X-rays strongly, which can simplify the process of solving the crystal structure using methods like the "heavy atom" method. bath.ac.uk

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

Table 2: Representative Crystallographic Data for a Dibromo-Substituted Aromatic Amine

| Parameter | Representative Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.18 |

| b (Å) | 16.17 |

| c (Å) | 4.110 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 742.5 |

| Z (Molecules per unit cell) | 4 |

Advanced Analytical Techniques for Characterization and Purity Assessment

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique for analyzing volatile and thermally stable compounds like this compound. It is highly effective for both qualitative identification and quantitative purity assessment.

The analysis of primary amines by GC can sometimes be challenging due to their basicity and polarity, which may lead to peak tailing and adsorption on the column. labrulez.com While derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can mitigate these issues by creating less polar and more volatile derivatives, direct analysis of underivatized aromatic amines is often feasible. researchgate.neth-brs.de The use of specialized amine-specific columns (e.g., Restek RTX-5 Amine) or standard columns with a 5% phenyl-methyl silicone stationary phase can provide good chromatographic performance. chromforum.org

In a typical GC-MS method, the sample is injected into a heated inlet, vaporized, and swept onto the analytical column by a carrier gas (e.g., helium or hydrogen). researchgate.net A temperature program is used to ramp the column's temperature, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact, EI), fragmented, and detected. The resulting mass spectrum provides a fragmentation pattern that acts as a "fingerprint" for the compound, allowing for unambiguous identification.

Table 3: Typical GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Setting |

|---|---|

| Column | 30m x 0.25mm ID, 0.25µm film (e.g., 5% phenyl-methyl silicone) |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Oven Program | Initial 50-100 °C, ramp 10-20 °C/min to 280-300 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Transfer Line Temp | 280 °C |

| MS Source Temp | 230 °C |

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical intermediates and active ingredients. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated to separate and quantify the main component and any related impurities. globalresearchonline.netajphr.com

The method development process involves optimizing several parameters to achieve good resolution between the main peak and impurity peaks. chromatographyonline.com A C18 column is a common choice for the stationary phase due to its versatility. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. derpharmachemica.com The use of an acidic modifier in the mobile phase is often necessary when analyzing amines to ensure the analyte is in its protonated form, which typically results in better peak shape and reproducibility. sciencemadness.org Detection is commonly performed using a UV detector set at a wavelength where the aromatic compound exhibits strong absorbance (e.g., 210-280 nm). sielc.com

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. globalresearchonline.netajphr.com Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness. The purity is typically reported as an area percentage, calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. rsc.org

Table 4: Typical HPLC Method Validation Parameters (ICH Q2(R1))

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis, resolution >1.5 between adjacent peaks. |

| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | Recovery typically between 98.0% and 102.0%. |

| Precision | The degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1. |

Applications of 2,5 Dibromophenyl Methanamine As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The dual reactivity of (2,5-Dibromophenyl)methanamine renders it an important starting material for the assembly of elaborate molecular architectures. The strategically positioned bromine atoms and the aminomethyl group can be functionalized in a stepwise or concerted manner to build complexity.

This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.comguilan.ac.ir The primary amine is crucial for cyclization reactions that form the heterocyclic ring system. For instance, it can be utilized in the synthesis of substituted isoindolinones, a class of compounds with significant biological activity. researchgate.net In a typical synthetic approach, the aminomethyl group can react with a 2-formylbenzoic acid derivative through reductive amination, followed by an intramolecular cyclization to yield the isoindolinone core. The bromine atoms remain on the benzene (B151609) ring of the resulting product, providing sites for further diversification to create libraries of potentially bioactive molecules.

Similarly, this building block can be employed in the synthesis of other fused heterocyclic systems, such as benzothiazoles and benzoxazoles, which are known to possess a wide range of pharmacological properties. heteroletters.orgnih.gov The synthesis often involves the reaction of the amine with appropriate reagents to construct the desired heterocyclic ring fused to the dibromophenyl scaffold.

Table 1: Examples of Heterocyclic Systems Derivable from this compound

| Starting Material | Reaction Partner | Resulting Heterocyclic Core | Potential Application |

|---|---|---|---|

| This compound | 2-Formylbenzoic Acid | 5,8-Dibromoisoindolinone | Pharmaceutical Scaffolds |

| This compound | Carbon Disulfide | 2,5-Dibromobenzyl Isothiocyanate | Intermediate for Thiazoles |

| This compound | Phosgene Equivalent | 2,5-Dibromobenzyl Isocyanate | Intermediate for Ureas, Hydantoins |

The structure of this compound is well-suited for its incorporation into polymers and macromonomers. nih.gov The primary amine can be readily converted into a polymerizable group, such as an acrylamide (B121943) or methacrylamide. For instance, reaction with methacryloyl chloride yields N-(2,5-dibromobenzyl)methacrylamide. This monomer can then undergo free-radical polymerization to produce a linear polymer with pending dibromophenyl groups.

These bromine-functionalized polymers are valuable materials for several reasons. The bromine atoms can serve as sites for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups. Furthermore, such polymers can be used as functionalized templates for creating molecularly imprinted polymers (MIPs), which are materials designed to recognize and bind specific target molecules. mdpi.com The dibromophenyl moiety provides a defined structural element within the polymer matrix for creating selective binding cavities. Polyamides and polyimides can also be synthesized using this compound as a monomer, leading to materials with high thermal stability and specific recognition properties. mdpi.comdntb.gov.ua

Development of Chemical Probes and Reagents

The unique electronic and chemical properties of the dibromophenyl group, combined with the reactivity of the amine function, make this compound a useful platform for developing specialized chemical tools for analysis and catalysis.

In analytical chemistry, derivatization is often used to enhance the detectability or separation of analytes. While the amine group of this compound can itself be derivatized by reagents like fluorescamine, the compound is more uniquely suited to be converted into a derivatizing reagent itself. thermofisher.com

For example, the aminomethyl group can be used to react with and "tag" analytes containing carboxylic acid or carbonyl functional groups. The resulting derivative incorporates the dibromophenyl moiety, which has several analytical advantages. The two heavy bromine atoms provide a distinct isotopic signature that is easily identifiable in mass spectrometry, aiding in structural confirmation. Furthermore, halogenated compounds can be detected with high sensitivity using electrochemical detectors in high-performance liquid chromatography (HPLC). This makes reagents derived from this compound potentially powerful tools for the sensitive analysis of biomolecules and pharmaceuticals. rjptonline.org

The arrangement of two bromine atoms on the phenyl ring makes this compound an excellent starting material for the synthesis of bidentate and pincer-type ligands used in transition metal catalysis. researchgate.netmacalester.eduumn.edu The bromine atoms can be substituted with donor groups, such as phosphines, pyridines, or other coordinating moieties, through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions).

For instance, a double Suzuki coupling with a boronic ester-substituted pyridine (B92270) can yield a ligand framework where two pyridine units are attached to the benzene ring at the 2- and 5-positions. The central aminomethyl group can also participate in metal coordination or be modified to tune the ligand's steric and electronic properties. Such ligands are valuable in creating catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. emory.edutum.demdpi.com The rigid scaffold provided by the phenyl ring ensures a well-defined geometry for the coordinating atoms, which is crucial for achieving high catalytic activity and selectivity.